2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound with the molecular formula C9H10N4O and a molecular weight of 190.2 . It is a solid substance .
The synthesis of 2-Methylimidazo[1,2-a]pyridine derivatives involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . Further reaction with bromine and iodine provides 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
The InChI code for 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide is 1S/C9H10N4O/c1-6-8(9(14)12-10)13-5-3-2-4-7(13)11-6/h2-5H,10H2,1H3,(H,12,14)
.
2-Methylimidazo[1,2-a]pyridine reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide is a solid substance . It has a boiling point of 180-185°C . The compound should be stored at 2-8°C .
This compound is classified as a carbohydrazide, a derivative of imidazo[1,2-a]pyridine. Its structural features suggest it may interact with biological targets, making it a candidate for further pharmacological studies. The synthesis and characterization of this compound have been documented in various studies focusing on its potential applications in drug development, particularly against Mycobacterium tuberculosis .
The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with hydrazine hydrate. Specific methods include:
The molecular structure of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can be described as follows:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide participates in various chemical reactions:
The mechanism by which 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide exerts its biological effects is not fully elucidated but is believed to involve:
Studies indicate that compounds with similar structures exhibit significant antitubercular activity, supporting further investigation into this compound's efficacy.
The physical and chemical properties of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide are crucial for understanding its behavior in biological systems:
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm these properties .
The scientific applications of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide include:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide (CAS: 144835-67-6) is a nitrogen-containing fused bicyclic compound with the molecular formula C₉H₁₀N₄O and a molecular weight of 190.20 g/mol [7]. Its core structure consists of an imidazole ring fused to a pyridine ring at the [1,2-a] junction, featuring:
Table 1: Key Structural Features of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
Position | Functional Group | Role in Bioactivity | Chemical Properties |
---|---|---|---|
C2 | Methyl | Enhances lipophilicity | Electron-donating, steric influence |
C3 | Carbohydrazide | Hydrogen bonding; derivatization site | Nucleophilic, polar |
N1/C5/C6 | Fused ring system | π-stacking with targets | Planar, partial aromaticity |
This scaffold has emerged as a privileged structure in antimicrobial and anticancer drug discovery due to its:
Table 2: Therapeutic Targets and Activities of Key Derivatives
Derivative | Therapeutic Target | Activity (IC₅₀/MIC) | Selectivity |
---|---|---|---|
5b (Naphthoyl derivative) | Mtb pantothenate synthetase | IC₅₀ = 1.90 ± 0.12 μM | Non-toxic at 50 μM [4] |
Q203 (Telacebec) | Mtb cytochrome bcc complex | MIC = 0.003 μM | Phase II clinical trials [8] |
7d (4-Bromophenyl hydrazone) | PDGFRA (cancer) | IC₅₀ = 13.4 μM (HT-29) | >100 μM in Vero cells [9] |
4 (Biaryl ether) | Drug-resistant Mtb | MIC₉₀ ≤ 0.03–0.8 μM | IC₅₀ >128 μM (VERO) [8] |
The compound's development reflects strategic advances in anti-infective and anticancer scaffold optimization:
Table 3: Key Milestones in Derivative Development
Year | Milestone | Derivative Class | Impact |
---|---|---|---|
2014 | Initial Mtb PS inhibitor identification | Carbohydrazide amides (5b) | Validated PS as a TB drug target [4] |
2016 | Optimization for MDR/XDR-TB activity | 2,7-Dimethyl carboxamides | MIC₉₀ = 0.07–0.14 μM vs XDR-TB [8] |
2019 | Discovery of QcrB inhibition mechanism | Imidazo[1,2-a]pyridine amides (IPA) | Advanced telacebec to Phase II [6] |
2024 | Cytotoxic hydrazones for solid tumors | Aryl hydrazones (7d) | IC₅₀ = 13.4 μM (HT-29) [9] |
The scaffold remains a focus due to its synthetic tractability and adaptability to multiple disease targets, positioning it as a cornerstone in next-generation heterocyclic drug discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7